Fmoc-TETA(Boc2)-Suc
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Overview
Description
The compound 9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid (Fmoc-TETA(Boc2)-Suc) is a complex molecule used primarily in peptide synthesis and as a protecting group in organic chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used for protecting amino groups during peptide synthesis, while the bis(tert-butoxycarbonyl) (Boc2) groups protect other functional groups. The succinic acid (Suc) moiety serves as a linker or spacer in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid involves multiple steps:
Protection of Tetraethylenetriamine: The tetraethylenetriamine is first protected using bis(tert-butoxycarbonyl) groups. This is typically achieved by reacting tetraethylenetriamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the 9-Fluorenylmethoxycarbonyl Group: The protected tetraethylenetriamine is then reacted with 9-fluorenylmethoxycarbonyl chloride in the presence of a base to introduce the Fmoc group.
Coupling with Succinic Acid: Finally, the Fmoc-protected tetraethylenetriamine is coupled with succinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of 9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. The Fmoc group is typically removed using a base such as piperidine, while the Boc groups are removed using acids like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with various amino acids or peptides, facilitated by coupling reagents like DCC or DIC.
Substitution Reactions: The succinic acid moiety can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products Formed
Deprotected Amines: Removal of Fmoc and Boc groups yields free amines.
Peptides: Coupling with amino acids or peptides forms longer peptide chains.
Esters and Amides: Substitution reactions with alcohols or amines yield esters or amides.
Scientific Research Applications
9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid is widely used in scientific research:
Chemistry: As a protecting group in peptide synthesis, it allows for the selective protection and deprotection of functional groups.
Biology: Used in the synthesis of peptides and proteins for biological studies.
Medicine: Involved in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The compound exerts its effects primarily through the protection and deprotection of functional groups. The Fmoc group protects amino groups during peptide synthesis, preventing unwanted reactions. The Boc groups protect other functional groups, allowing for selective reactions. The succinic acid moiety acts as a linker, facilitating the coupling of different molecules.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl-protected amino acids: Used similarly in peptide synthesis.
Bis(tert-butoxycarbonyl)-protected amines: Used for protecting amine groups in various reactions.
Succinic acid derivatives: Used as linkers or spacers in chemical synthesis.
Uniqueness
9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid is unique due to its combination of protecting groups and linker moiety, allowing for versatile applications in peptide synthesis and organic chemistry. Its ability to protect multiple functional groups simultaneously makes it a valuable tool in complex synthetic routes.
Properties
IUPAC Name |
4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N4O9/c1-34(2,3)47-32(44)38(19-17-36-29(40)15-16-30(41)42)21-22-39(33(45)48-35(4,5)6)20-18-37-31(43)46-23-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-14,28H,15-23H2,1-6H3,(H,36,40)(H,37,43)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDSLJCIJWTJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCN(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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